molecular formula C17H16N10O B2614556 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034520-70-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2614556
CAS No.: 2034520-70-0
M. Wt: 376.384
InChI Key: SVKHRXFMGAINCH-UHFFFAOYSA-N
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Description

The compound N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide features a [1,2,4]triazolo[4,3-a]pyrazine core fused to a pyrrolidine ring at position 8, with a benzamide group substituted at the meta position by a 1H-tetrazole moiety. This structure combines heterocyclic rigidity, hydrogen-bonding capacity (via tetrazole), and conformational flexibility (via pyrrolidine), making it a candidate for therapeutic targeting, particularly in kinase inhibition or G-protein-coupled receptor modulation. Its design leverages bioisosteric principles, where the tetrazole group mimics carboxylic acids while offering superior metabolic stability .

Properties

IUPAC Name

3-(tetrazol-1-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N10O/c28-17(12-2-1-3-14(8-12)27-11-20-23-24-27)21-13-4-6-25(9-13)15-16-22-19-10-26(16)7-5-18-15/h1-3,5,7-8,10-11,13H,4,6,9H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKHRXFMGAINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide likely involves multiple steps, including the formation of the triazolo[4,3-a]pyrazine and tetrazole rings, followed by their coupling with a pyrrolidine and benzamide moiety. Typical reaction conditions might include:

    Cyclization reactions: to form the heterocyclic rings.

    Coupling reactions: using reagents like EDCI or DCC for amide bond formation.

    Purification steps: such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve:

    Flow chemistry: for continuous production.

    Automated synthesis: using robotic systems.

    Optimization of reaction conditions: to minimize by-products and waste.

Chemical Reactions Analysis

Key Observations

  • Diversity in precursors : The use of symmetric/asymmetric dicarbonyl compounds affects product regioselectivity .

  • Solvent/temperature control : Polar solvents (e.g., ethanol) and reflux conditions optimize reaction efficiency.

Substitution Reactions

The benzamide moiety undergoes nucleophilic substitution at the tetrazole group, facilitated by the electron-withdrawing effect of the carbonyl group.

Cycloaddition Reactions

The triazolo-pyrazine core can participate in [3 + 2] cycloadditions with alkynes or azides, forming new heterocyclic systems . For example:

  • Propiolamide + β-amino azide : Yields saturated triazolopyrazine derivatives via copper catalysis .

Ring-Opening/Closing

Hydrazine hydrate reacts with dicarbonyl triazoles to form diacylhydrazides, which cyclize under heat or acid to produce fused pyridazines .

Analytical Techniques

Technique Purpose Key Features
Nuclear Magnetic Resonance (NMR) Structural characterizationIdentifies proton environments and coupling patterns
Mass Spectrometry Molecular weight confirmationDetects molecular ion (M⁺) at ~353 g/mol
Thin-Layer Chromatography (TLC) Reaction monitoringTracks conversion of starting materials

Pharmacological Relevance

  • MAPK inhibition : Similar triazolo-pyrazine derivatives show potential in targeting mitogen-activated protein kinases (MAPKs), linked to anti-inflammatory and anticancer activity.

  • GABA A modulation : Fused triazolo-pyrazines exhibit activity as GABA receptors modulators, suggesting neuropharmacological applications .

Stability and Storage

  • Sensitive functional groups : Tetrazole and amide groups require controlled reaction conditions to prevent degradation.

  • Purity maintenance : Techniques like HPLC ensure stability during synthesis and storage.

Scientific Research Applications

Research indicates that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide exhibits significant biological activities, particularly in the following areas:

Anticancer Activity:
Studies have shown that derivatives of triazolo[4,3-a]pyrazine compounds exhibit promising anti-tumor effects. For instance, related compounds have demonstrated potent activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating effective inhibition at micromolar concentrations .

Mechanism of Action:
The mechanism by which this compound exerts its effects is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazolopyrazine ring can engage in hydrogen bonding and π-π stacking interactions with target molecules, while the tetrazole group enhances binding affinity through hydrophobic interactions. These molecular interactions can modulate the activity of target proteins involved in cancer progression or other diseases .

Antitumor Activity

In a study evaluating the anticancer potential of triazolo[4,3-a]pyrazine derivatives, compound 22i exhibited excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values of 0.83 μM and 0.15 μM respectively. Further investigations included dose-dependent experiments and cell cycle assays which confirmed the compound's ability to induce apoptosis in cancer cells .

Antibacterial Activity

Another study focused on a series of triazolo[4,3-a]pyrazine derivatives assessed their antibacterial properties against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Some derivatives displayed moderate to good antibacterial activities comparable to first-line agents like ampicillin, indicating potential for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: , altering their activity.

    Interact with DNA or RNA: , affecting gene expression.

    Modulate signaling pathways: , leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications in Core Heterocyclic Systems

The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core is shared with several analogs, but structural variations significantly alter pharmacological profiles:

  • N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (): Replaces the tetrazole-benzamide with a pyrazole-carboxamide.
  • (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (): Incorporates a pyrrolo-fused triazolo-pyrazine core and a sulfonamide group. The sulfonamide enhances solubility and target engagement via hydrogen bonding, while the cyclopropyl group may reduce metabolic oxidation .

Functional Group Variations and Their Implications

Key substituents influence binding affinity, solubility, and stability:

Compound Name Core Structure Key Substituents Functional Groups Potential Impact
Target Compound [1,2,4]triazolo[4,3-a]pyrazine Pyrrolidin-3-yl, 3-(1H-tetrazol-1-yl)benzamide Tetrazole, Benzamide Metabolic stability, hydrogen-bonding capacity
Compound from [1,2,4]triazolo[4,3-a]pyrazine 5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole, Phenyl Increased lipophilicity, CYP interaction risk
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride () [1,2,4]triazolo[4,3-a]pyrazine Piperazine, methyl Amine (dihydrochloride salt) Enhanced solubility, altered receptor kinetics
(S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine () Pyrrolo-triazolo-pyrazine Cyclopropylsulfonyl, pyrrolidine Sulfonamide, Cyclopropane Improved target affinity, metabolic resistance

Pharmacokinetic and Pharmacodynamic Considerations

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole in the target compound provides a pKa closer to physiological pH, enhancing oral bioavailability compared to carboxylic acid analogs .
  • Salt Forms: Dihydrochloride salts () improve aqueous solubility, critical for intravenous administration, but may alter tissue distribution .

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a complex molecular structure that includes a triazolo-pyrazine moiety and a tetrazole group. Its molecular formula is C15H16N8O2C_{15}H_{16}N_8O_2 with a molecular weight of approximately 340.34 g/mol. The structure is instrumental in its biological interactions.

The biological activity of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide primarily involves:

1. Inhibition of Protein Interactions:

  • The compound has been shown to inhibit the PD-1/PD-L1 interaction, which is crucial in the immune checkpoint pathway. This inhibition can enhance T-cell activation and proliferation, offering potential therapeutic benefits in cancer treatment .

2. Modulation of Enzymatic Activity:

  • It may interact with various enzymes and receptors, modulating their activities to exert pharmacological effects. For instance, similar compounds have demonstrated inhibitory effects on cholinesterases, which are important targets in neurodegenerative diseases .

Biological Activity Data

Research studies have evaluated the biological activity of this compound through various assays and models.

Activity IC50 (µM) Reference
PD-1/PD-L1 Inhibition0.092
Cholinesterase Inhibition0.466

Case Study 1: Immunotherapy Potential

In a study focusing on the immunotherapeutic applications of triazolo-pyrazines, N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide exhibited a significant increase in interferon-gamma production in co-culture systems involving T cells and PD-L1 expressing cells. This suggests its potential as an immune enhancer in cancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation into related compounds indicated that derivatives with similar structures could inhibit acetylcholinesterase (AChE), suggesting that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide might also possess neuroprotective properties through cholinergic modulation .

Q & A

Q. What are the foundational synthetic strategies for preparing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization of N1-substituted-3-hydrazinopyrazin-2-ones with acid derivatives. A general procedure involves:

  • Reacting carbonyldiimidazole (CDI) with carboxylic acids to form active intermediates.
  • Condensing these intermediates with N1-aryl/benzyl-3-hydrazinopyrazin-2-ones under reflux (e.g., in DMFA at 100°C for 24 hours).
  • Purification via recrystallization from DMFA/i-propanol mixtures . This method allows for diverse substitution at the 3-position using various acids, enabling structural flexibility .

Q. How can researchers ensure reproducibility in synthesizing pyrrolidine-linked triazolopyrazine derivatives?

Key factors include:

  • Strict control of reflux duration (e.g., 24 hours for cyclization) and solvent purity (anhydrous DMFA).
  • Use of N1-aryl-pyrazin-2,3-diones as precursors, as described in multi-step protocols starting from oxalic acid monoamide esters .
  • Consistent purification steps (e.g., washing with i-propanol to remove unreacted starting materials) .

Advanced Research Questions

Q. What methodologies are recommended for introducing amino or tetrazole substituents at specific positions on the benzamide moiety?

  • Amino groups : React 8-amino-triazolopyrazine intermediates with benzyl chlorides or aryl halides in anhydrous dioxane/triethylamine under reflux. Monitor progress via TLC and isolate products via EtOAc/water extraction .
  • Tetrazole groups : Use 1H-tetrazole-1-yl precursors in nucleophilic substitution or coupling reactions. For example, tetrazole incorporation via SNAr (nucleophilic aromatic substitution) on halogenated benzamide intermediates .

Q. How can reaction conditions be optimized to mitigate by-products during cyclization?

  • Solvent choice : Polar aprotic solvents like DMFA enhance cyclization efficiency but may require post-reaction dilution with water to precipitate products and reduce side reactions .
  • Temperature modulation : Lower temperatures (e.g., 80°C) may reduce decomposition, while higher temperatures (100°C) accelerate cyclization but risk by-product formation .
  • Additives : Catalytic amounts of triethylamine or NaHCO₃ can neutralize acidic by-products, improving yield .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine linkage vs. alternative regioisomers) .
  • HRMS : High-resolution mass spectrometry to verify molecular formulas, especially for tetrazole-containing derivatives .
  • X-ray crystallography : Resolve complex stereochemistry in pyrrolidine or tetrazole moieties .

Q. How do substituents on the triazolopyrazine core influence biological activity?

  • Electron-withdrawing groups (e.g., trifluoromethyl) : Enhance metabolic stability and receptor binding affinity, as seen in adenosine receptor ligands .
  • Hydrophilic groups (e.g., tetrazole) : Improve solubility and pharmacokinetic profiles but may reduce membrane permeability .
  • Pyrrolidine modifications : Stereochemistry (e.g., 3S,4R configurations) can significantly impact target selectivity .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported yields for similar triazolopyrazine syntheses?

  • Variable precursors : Yields depend on the reactivity of N1-aryl-3-hydrazinopyrazin-2-ones , which may vary with aryl substituents (electron-rich vs. electron-poor) .
  • Workup differences : Yield losses during recrystallization (e.g., using DMFA vs. ethanol) are common. Optimize solvent ratios for specific derivatives .

Q. What strategies resolve low reactivity in tetrazole-benzamide coupling reactions?

  • Activation : Use coupling agents like EDCI/HOBt for amide bond formation between tetrazole and benzamide .
  • Microwave-assisted synthesis : Reduce reaction times and improve efficiency for sluggish steps .

Biological Evaluation

Q. What in vitro assays are recommended for preliminary screening of adenosine receptor binding?

  • Radioligand displacement assays : Use ³H-labeled agonists/antagonists (e.g., ³H-CCPA for A₁ receptors) to measure IC₅₀ values .
  • cAMP accumulation assays : Assess functional activity in CHO cells expressing human A₂A receptors .

Q. How can researchers validate target engagement in complex biological matrices?

  • SPR (Surface Plasmon Resonance) : Direct binding studies with immobilized receptor proteins .
  • Thermal shift assays : Monitor protein thermal stability shifts upon compound binding .

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